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Compound of Interest

Compound Name: 1,3,5-Trimethylpyrazole

Cat. No.: B015565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, fungicidal activity,

and mechanism of action of fungicides based on the 1,3,5-trimethylpyrazole scaffold. Detailed

protocols for synthesis and biological evaluation are included to facilitate research and

development in this area.

Introduction
Pyrazole-based compounds represent a significant class of fungicides, with many commercial

products targeting the fungal respiratory chain. The 1,3,5-trimethylpyrazole core is a key

building block for the development of novel fungicides, particularly those acting as succinate

dehydrogenase inhibitors (SDHI). These compounds interfere with the mitochondrial electron

transport chain, leading to the disruption of fungal cellular respiration and subsequent cell

death. This document outlines the synthetic strategies for creating 1,3,5-trimethylpyrazole-

containing fungicides and protocols for assessing their biological activity.

Synthetic Pathways
The synthesis of 1,3,5-trimethylpyrazole-based fungicides typically involves a multi-step

process, beginning with the formation of the pyrazole ring, followed by functionalization and

coupling with a suitable amine-containing fragment.
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A common route to the core structure, 1,3,5-trimethyl-1H-pyrazole, is through a Knorr-type

cyclization reaction. Further elaboration, such as carboxylation at the 4-position, provides a key

intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, which can then be converted to an

acid chloride and subsequently reacted with various anilines to produce the final pyrazole

carboxamide fungicides.

Experimental Workflow for Synthesis
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Caption: Synthetic workflow for 1,3,5-trimethylpyrazole-based fungicides.

Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-
carboxylic acid
This protocol describes the synthesis of a key intermediate for 1,3,5-trimethylpyrazole-based

fungicides.

Materials:

1,3,5-Trimethyl-1H-pyrazole

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)
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Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Dichloromethane (DCM)

Sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Vilsmeier-Haack Reaction: To a stirred solution of 1,3,5-trimethyl-1H-pyrazole (1 equivalent)

in dichloromethane, slowly add phosphorus oxychloride (1.1 equivalents) at 0 °C.

Add N,N-dimethylformamide (3 equivalents) dropwise to the reaction mixture, maintaining

the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Hydrolysis: Carefully pour the reaction mixture into ice-water and basify with a 2M sodium

hydroxide solution until pH > 10.

Heat the mixture at 100 °C for 2 hours to hydrolyze the intermediate aldehyde.

Acidification and Extraction: Cool the mixture to room temperature and acidify with

concentrated hydrochloric acid to pH 2-3.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Purification: Recrystallize the crude product from a suitable solvent system (e.g.,

ethanol/water) to obtain the pure acid.
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Protocol 2: Synthesis of a 1,3,5-Trimethylpyrazole
Carboxamide Fungicide
This protocol details the final amide coupling step to produce a target fungicide. A specific

example is the synthesis of 1,3,5-trimethyl-N-(1,1,3-trimethylindane-4-yl)pyrazole-4-

carboxamide.[1]

Materials:

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid

Thionyl chloride (SOCl₂)

N-(1,1,3-trimethylindane-4-yl)amine

Triethylamine (Et₃N) or Pyridine

Toluene or Dichloromethane (DCM)

Standard laboratory glassware and magnetic stirrer

Procedure:

Acid Chloride Formation: Reflux a mixture of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1

equivalent) and thionyl chloride (1.5 equivalents) in toluene for 2 hours.

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride.

Amide Coupling: Dissolve the crude acid chloride in dichloromethane and add a solution of

N-(1,1,3-trimethylindane-4-yl)amine (1 equivalent) and triethylamine (1.2 equivalents) in

dichloromethane dropwise at 0 °C.

Stir the reaction mixture at room temperature for 4-6 hours.

Work-up: Wash the reaction mixture with water, 1M HCl, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization to obtain the final fungicide.

Protocol 3: In Vitro Antifungal Activity Assay
This protocol describes the mycelial growth inhibition assay to determine the efficacy of the

synthesized compounds.

Materials:

Synthesized 1,3,5-trimethylpyrazole-based compounds

Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum)

Potato Dextrose Agar (PDA) medium

Dimethyl sulfoxide (DMSO)

Sterile petri dishes

Incubator

Procedure:

Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock

solutions of a known concentration (e.g., 10 mg/mL).

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and

sterilize.

Dosing the Medium: While the PDA is still molten (around 45-50 °C), add the appropriate

volume of the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50,

100 µg/mL). A control plate with DMSO only should also be prepared.

Plating: Pour the dosed PDA into sterile petri dishes and allow them to solidify.
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Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively

growing fungal culture onto the center of each PDA plate.

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28

°C) in the dark.

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at

regular intervals until the colony in the control plate reaches the edge of the dish.

Calculation: Calculate the percentage of mycelial growth inhibition using the following

formula:

Inhibition (%) = [(dc - dt) / dc] x 100

Where dc is the average diameter of the fungal colony on the control plate and dt is the

average diameter of the fungal colony on the treated plate.

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) can be determined by

probit analysis of the inhibition data at different concentrations.

Fungicidal Activity Data
The fungicidal activity of 1,3,5-trimethylpyrazole-based compounds has been evaluated

against a range of plant pathogenic fungi. The following tables summarize the quantitative data

from various studies.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives against Rhizoctonia solani
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Compound EC₅₀ (mg/L) Reference

SCU2028¹ 0.022 [2]

7ai² 0.37 µg/mL [3]

7d³ 0.046 µg/mL [4]

12b³ 0.046 µg/mL [4]

Boscalid (Control) 0.741 µg/mL [4]

Thifluzamide (Control) Equivalent to SCU2028 [2]

¹N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

²Isoxazolol pyrazole carboxylate derivative ³Pyrazole-4-carboxamide derivatives containing an

ether group

Table 2: Fungicidal Activity of Pyrazole Derivatives against Various Fungi

Compound
Fungal
Species

Inhibition (%)
at 100 mg/L

EC₅₀ (µg/mL) Reference

Series 1⁴ Botrytis cinerea >80 - [5]

Rhizoctonia

solani
>90 - [5]

Valsa mali >80 - [5]

Fusarium

oxysporum
>80 - [5]

Fusarium

graminearum
>90 - [5]

8j⁵ Alternaria solani >90 3.06 [6]

8d⁵
Fusarium

oxysporum
100 - [6]

⁴Compounds 3, 6, 26–32 from the study ⁵Novel pyrazole-4-carboxamides
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Mechanism of Action: Succinate Dehydrogenase
Inhibition
Many pyrazole carboxamide fungicides, including those with a 1,3,5-trimethylpyrazole core,

act as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8][9] SDH, also known as Complex II, is

a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport

chain.[7] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these

fungicides block the transfer of electrons from succinate to ubiquinone.[7][8] This inhibition

disrupts the production of ATP, the cell's primary energy currency, ultimately leading to fungal

cell death.[7]

SDHI Mechanism of Action
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Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.
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Conclusion
The 1,3,5-trimethylpyrazole scaffold is a versatile platform for the development of potent

fungicides. The synthetic routes are well-established, allowing for the creation of diverse

libraries of compounds for structure-activity relationship studies. The primary mechanism of

action through the inhibition of succinate dehydrogenase is a validated and effective strategy

for controlling a broad spectrum of fungal pathogens. The protocols and data presented herein

provide a solid foundation for researchers to further explore and develop novel 1,3,5-
trimethylpyrazole-based fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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based-fungicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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